3-Methoxy-2-propylphenol
Description
3-Methoxy-2-propylphenol (C10H14O2) is a substituted phenolic compound featuring a methoxy group (-OCH3) at the 3-position and a propyl chain (-CH2CH2CH3) at the 2-position of the benzene ring. For instance, derivatives like (E)-6-(1-hydroxy-3-(3,4,5-trimethoxyphenyl)allyl)-3-methoxy-2-propylphenol (compound 28 in ) demonstrate antitumor activity, suggesting that the this compound scaffold may contribute to bioactive properties .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methoxy-2-propylphenol |
InChI |
InChI=1S/C10H14O2/c1-3-5-8-9(11)6-4-7-10(8)12-2/h4,6-7,11H,3,5H2,1-2H3 |
InChI Key |
BLWZYYNYVINOHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
The position of substituents on the aromatic ring significantly influences physicochemical and biological properties. Key comparisons include:
- Antitumor Activity: Compound 28 (), containing the this compound moiety, showed selective cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. This contrasts with 3,5-bis((E)-4-chlorobenzylidene)tetrahydro-2H-pyran-4-ol (compound 30), which exhibited broader cytotoxicity but lower selectivity .
- Solubility and Stability: Methoxy groups generally enhance lipophilicity, as seen in 3-methoxypropionitrile (), which is more hydrophobic than its non-methoxy analogs. This property may influence this compound’s bioavailability .
Research Findings and Limitations
- Antitumor Mechanism: Derivatives of this compound inhibit tubulin polymerization, a mechanism shared with chalcones and diarylpentanoids .
- Structural Optimization: The propyl chain at the 2-position may enhance membrane permeability compared to shorter alkyl chains (e.g., methyl or ethyl) in analogs like 3-(2-methoxyphenyl)propanoic acid () .
Limitations: Direct experimental data on this compound are sparse. Most inferences rely on structurally related compounds, necessitating further studies to validate its properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
